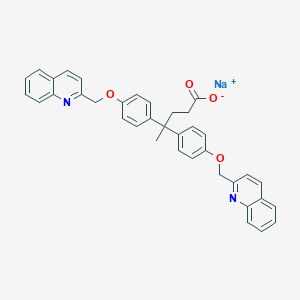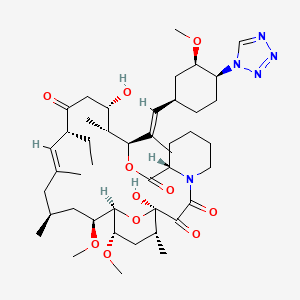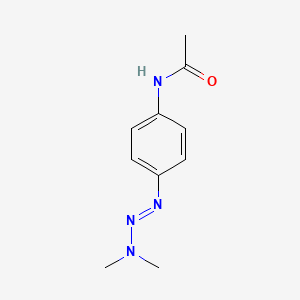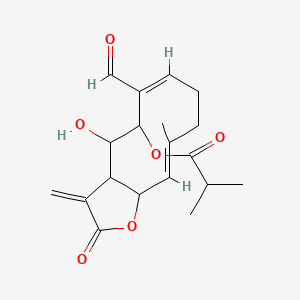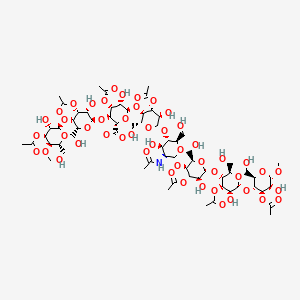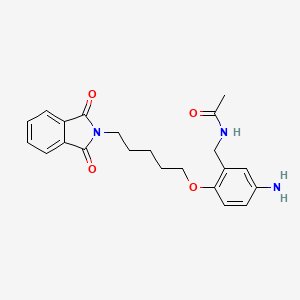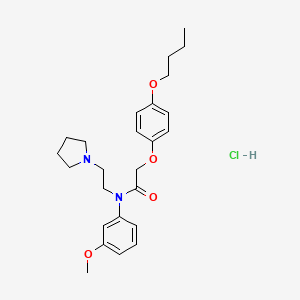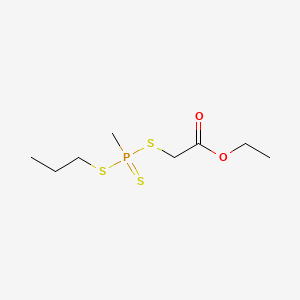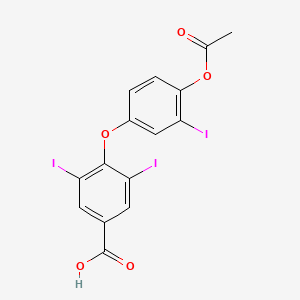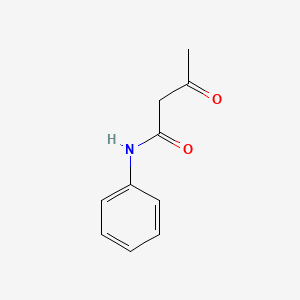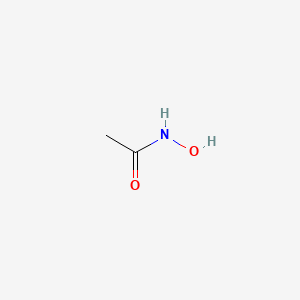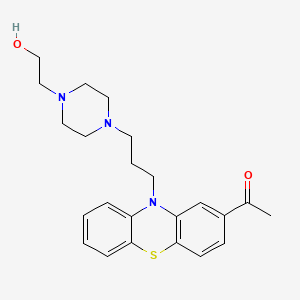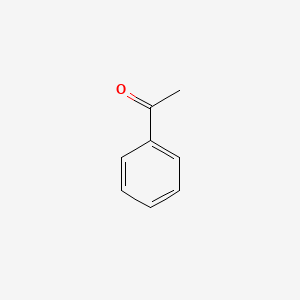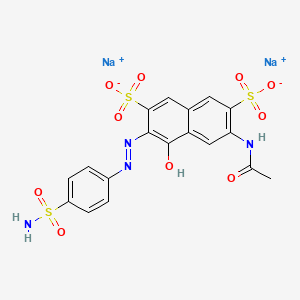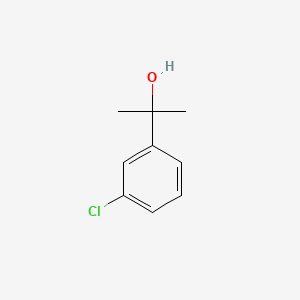
Benzenemethanol, 3-chloro-alpha,alpha-dimethyl-
Vue d'ensemble
Description
Benzenemethanol, 3-chloro-alpha,alpha-dimethyl-, also known as 3-chloro-alpha,alpha-dimethylbenzenemethanol, is a chemical compound with the molecular formula C9H11ClO . It has a molecular weight of 170.636 . This compound is also recognized as a bioactive chemical .
Molecular Structure Analysis
The molecular structure of Benzenemethanol, 3-chloro-alpha,alpha-dimethyl- can be represented by the InChI code:InChI=1S/C9H11ClO/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
Benzenemethanol, 3-chloro-alpha,alpha-dimethyl- has a molecular weight of 170.636 . The elemental composition of this compound is approximately 63.35% Carbon, 6.50% Hydrogen, 20.78% Chlorine, and 9.38% Oxygen .Applications De Recherche Scientifique
Alkylation of Benzene
- Summary of the Application : The alkylation of benzene with methanol can effectively generate high-value-added toluene and xylene out of surplus benzene . This process is primarily achieved using solid acids like H-ZSM-5 zeolites as catalysts .
- Methods of Application or Experimental Procedures : Two H-ZSM-5 samples with distinct framework aluminum (Al F) distributions, but otherwise quite similar textural and acidic properties, have been prepared by employing tetrapropylammonium hydroxide (TPAOH) and n-butylamine (NBA) as organic structure-directing agents (OSDAs) .
- Results or Outcomes : At a WHSV of 4 h−1 and 400 °C, the former catalyst gives a 52.8% conversion, while the latter one affords a 45.9% conversion. Both catalysts display close total selectivity towards toluene and xylene (ca. 84%) .
Friedel-Crafts Alkylation
- Summary of the Application : The Friedel-Crafts alkylation reaction is a useful method for introducing an alkyl group onto the benzene ring . This reaction is facilitated by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .
- Methods of Application or Experimental Procedures : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
- Results or Outcomes : Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used. Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
Solvent
- Summary of the Application : Benzenemethanol, α,α-dimethyl- is a colorless liquid with a mild pleasant aromatic odor . It is useful as a solvent due to its polarity, low toxicity, and low vapor pressure .
- Methods of Application or Experimental Procedures : It can be used in various chemical reactions as a solvent to dissolve other substances .
- Results or Outcomes : Its use as a solvent can facilitate various chemical reactions and processes .
Mass Spectrometry
- Summary of the Application : “Benzenemethanol, 3-chloro-alpha,alpha-dimethyl-” can be used in mass spectrometry, a powerful tool for the analysis of complex mixtures .
- Methods of Application or Experimental Procedures : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to identify the compound or to determine its structure .
- Results or Outcomes : The mass spectrum of “Benzenemethanol, 3-chloro-alpha,alpha-dimethyl-” can provide valuable information about its molecular structure .
Synthesis of Cumene
- Summary of the Application : “Benzenemethanol, 3-chloro-alpha,alpha-dimethyl-” can be used in the synthesis of cumene, an important industrial chemical .
- Methods of Application or Experimental Procedures : The Friedel–Crafts alkylation reaction of benzene with 2-chloropropane can yield isopropylbenzene (cumene). The electrophile is a carbocation, generated by AlCl3-assisted dissociation of an alkyl halide .
- Results or Outcomes : The reaction produces cumene, which is a valuable industrial chemical used in the production of phenol and acetone .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZQCJXGLSMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067587 | |
| Record name | Benzenemethanol, 3-chloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propan-2-ol | |
CAS RN |
31002-87-6 | |
| Record name | 3-Chloro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-chloro-alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 3-chloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 3-chloro-.alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

